N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 852376-36-4
VCID: VC8445903
InChI: InChI=1S/C20H16ClN5O2S/c1-28-16-7-5-13(6-8-16)20-24-23-17-9-10-19(25-26(17)20)29-12-18(27)22-15-4-2-3-14(21)11-15/h2-11H,12H2,1H3,(H,22,27)
SMILES: COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)Cl
Molecular Formula: C20H16ClN5O2S
Molecular Weight: 425.9 g/mol

N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

CAS No.: 852376-36-4

Cat. No.: VC8445903

Molecular Formula: C20H16ClN5O2S

Molecular Weight: 425.9 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide - 852376-36-4

Specification

CAS No. 852376-36-4
Molecular Formula C20H16ClN5O2S
Molecular Weight 425.9 g/mol
IUPAC Name N-(3-chlorophenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C20H16ClN5O2S/c1-28-16-7-5-13(6-8-16)20-24-23-17-9-10-19(25-26(17)20)29-12-18(27)22-15-4-2-3-14(21)11-15/h2-11H,12H2,1H3,(H,22,27)
Standard InChI Key XYOCUIFPRLKVKG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)Cl
Canonical SMILES COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)Cl

Introduction

The compound N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide represents a complex heterocyclic structure that combines pharmacologically significant moieties. It belongs to the class of sulfanylacetamides and features a triazolopyridazine core—a scaffold frequently associated with antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed analysis of its synthesis, characterization, and potential biological applications.

Structural Features

The molecular structure of the compound is defined by the following key components:

  • Chlorophenyl Group: The 3-chlorophenyl moiety contributes to hydrophobic interactions in biological systems and enhances lipophilicity.

  • Triazolo[4,3-b]pyridazine Core: This heterocyclic nucleus is critical for bioactivity due to its electron-rich nitrogen atoms and conjugated aromaticity.

  • Methoxyphenyl Substitution: The 4-methoxy group on the phenyl ring improves solubility and may influence receptor binding.

  • Sulfanylacetamide Linkage: The sulfanyl group acts as a flexible linker, potentially enhancing molecular stability and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step reactions combining heterocyclic precursors with thiol or amide intermediates. A generalized synthetic route includes:

  • Formation of the Triazolopyridazine Core: Cyclization reactions involving hydrazine derivatives and substituted pyridazines.

  • Introduction of the Sulfanyl Group: Nucleophilic substitution reactions with thiols under basic conditions.

  • Final Coupling Reaction: Amide bond formation using chlorophenyl acetic acid derivatives.

These steps require precise control over reaction conditions to ensure high yields and purity.

Characterization Techniques

The compound can be characterized using advanced analytical methods:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR reveals distinct chemical shifts for aromatic protons and methoxy groups.

    • 13C^{13}C NMR confirms carbon connectivity in the triazolopyridazine framework.

  • Infrared Spectroscopy (IR): Identifies functional groups such as amides (C=O stretch) and sulfanyl (-S-) linkages.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • X-ray Crystallography: Provides detailed three-dimensional structural information.

Biological Significance

Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities:

  • Antimicrobial Activity:

    • Effective against Gram-positive and Gram-negative bacteria due to the electron-donating methoxy group enhancing cell wall penetration.

  • Anticancer Potential:

    • Triazolopyridazine derivatives have shown cytotoxicity against cancer cell lines by inducing apoptosis.

  • Anti-inflammatory Properties:

    • Molecular docking studies indicate potential inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

Comparative Data Table

PropertyDetails
Molecular FormulaC18H15ClN6O2S
Molecular Weight~414 g/mol
SolubilitySoluble in polar organic solvents like DMSO and DMF
Key Functional GroupsChlorophenyl, Methoxyphenyl, Triazolopyridazine, Sulfanylacetamide
Potential ApplicationsAntimicrobial, anticancer, anti-inflammatory

Future Directions

Further research should focus on:

  • In Vivo Studies: To evaluate pharmacokinetics and toxicity profiles.

  • Structure-Activity Relationship (SAR): To optimize functional groups for enhanced efficacy.

  • Molecular Docking & Dynamics: For identifying specific biological targets.

This compound holds promise as a lead molecule for drug discovery programs aimed at addressing microbial resistance and cancer therapeutics.

This article integrates existing knowledge about heterocyclic compounds with specific insights into N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide, offering a foundation for future research in medicinal chemistry.

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